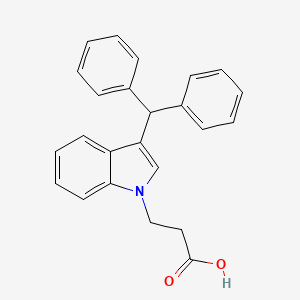
1H-Indole-1-propionic acid, 3-(diphenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-1-propionic acid, 3-(diphenylmethyl)- is a compound belonging to the class of organic compounds known as indolyl carboxylic acids and derivatives. These compounds contain a carboxylic acid chain linked to an indole ring. Indole derivatives are significant due to their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of indole derivatives, including 1H-Indole-1-propionic acid, 3-(diphenylmethyl)-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.
Analyse Des Réactions Chimiques
1H-Indole-1-propionic acid, 3-(diphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like N-bromosuccinimide in acetic acid.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Indole-1-propionic acid, 3-(diphenylmethyl)- has numerous scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Indole-1-propionic acid, 3-(diphenylmethyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
1H-Indole-1-propionic acid, 3-(diphenylmethyl)- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications.
The uniqueness of 1H-Indole-1-propionic acid, 3-(diphenylmethyl)- lies in its specific structure and the resulting biological activities and applications.
Propriétés
Numéro CAS |
53924-17-7 |
|---|---|
Formule moléculaire |
C24H21NO2 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
3-(3-benzhydrylindol-1-yl)propanoic acid |
InChI |
InChI=1S/C24H21NO2/c26-23(27)15-16-25-17-21(20-13-7-8-14-22(20)25)24(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,17,24H,15-16H2,(H,26,27) |
Clé InChI |
YSIRQMKOJSTZCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CN(C4=CC=CC=C43)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


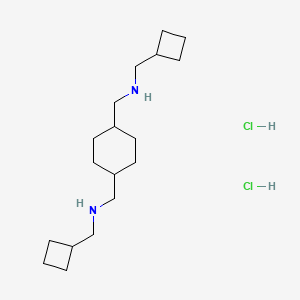
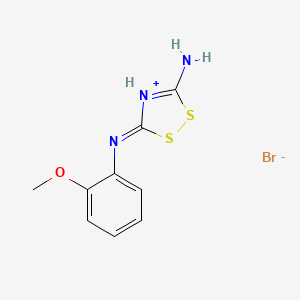
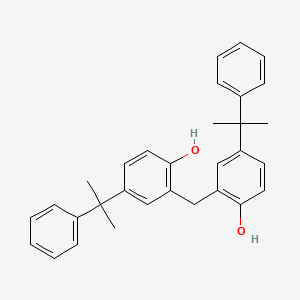

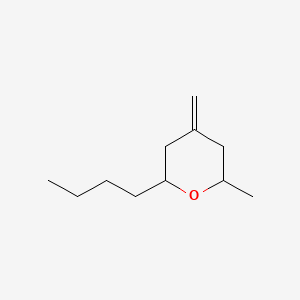
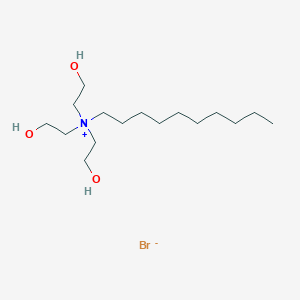
![8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B13759406.png)
![3-[9-(2-Carboxyethyl)-22,23-bis(methoxycarbonyl)-14-(1-methoxyethyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13759408.png)
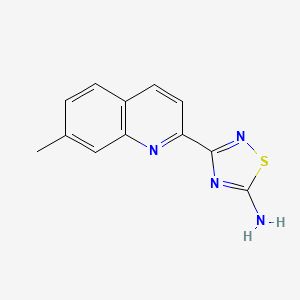
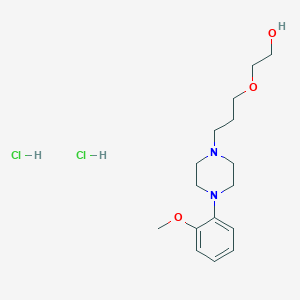
![9-ethyl-7-methylbenzo[c]acridine](/img/structure/B13759441.png)

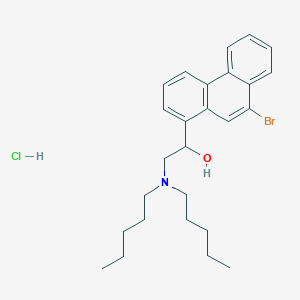
![[3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13759455.png)
